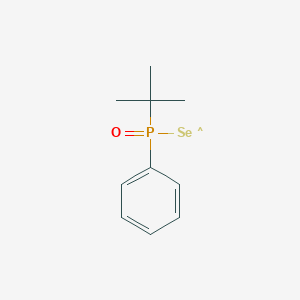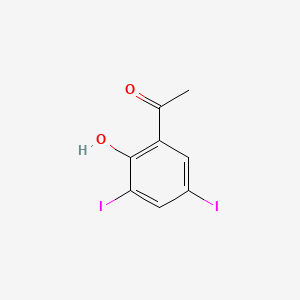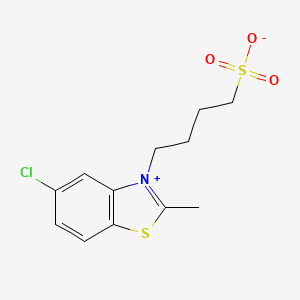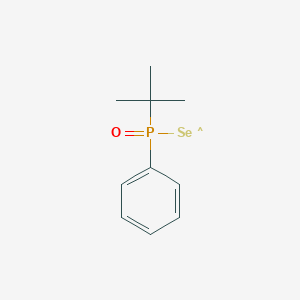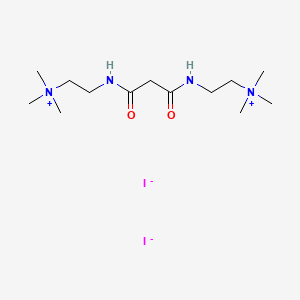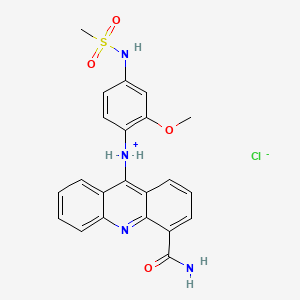
4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential anticancer properties. This compound is an analogue of amsacrine, a well-known anticancer drug, and has been studied for its enhanced lipophilicity and broader clinical antitumor spectrum .
Preparation Methods
The synthesis of 4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the acridine core, followed by the introduction of the carboxamide group. The methoxy and methylsulfonamido groups are then added to the aniline ring, which is subsequently attached to the acridine core. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Chemical Reactions Analysis
4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry: It is used as a model compound to study the reactivity of acridine derivatives.
Biology: The compound has shown promise in inhibiting the growth of certain cancer cell lines, making it a candidate for further biological studies.
Medicine: As an analogue of amsacrine, it is being investigated for its potential use in cancer therapy, particularly for tumors that are resistant to other treatments.
Mechanism of Action
The mechanism of action of 4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication process and leading to cell cycle arrest. This action is particularly effective against rapidly dividing cancer cells. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Compared to other acridine derivatives, 4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride is more lipophilic and has a broader antitumor spectrum. Similar compounds include:
Amsacrine: Known for its anticancer properties but less effective against solid tumors.
Daunorubicin: Another anticancer agent with a different mechanism of action.
Adriamycin: Widely used in cancer therapy but with a different chemical structure and action.
Properties
CAS No. |
63178-48-3 |
|---|---|
Molecular Formula |
C22H21ClN4O4S |
Molecular Weight |
472.9 g/mol |
IUPAC Name |
(4-carbamoylacridin-9-yl)-[4-(methanesulfonamido)-2-methoxyphenyl]azanium;chloride |
InChI |
InChI=1S/C22H20N4O4S.ClH/c1-30-19-12-13(26-31(2,28)29)10-11-18(19)25-20-14-6-3-4-9-17(14)24-21-15(20)7-5-8-16(21)22(23)27;/h3-12,26H,1-2H3,(H2,23,27)(H,24,25);1H |
InChI Key |
OHILZYUNDODLBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)[NH2+]C2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


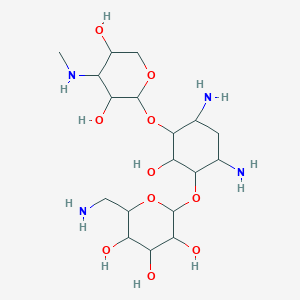
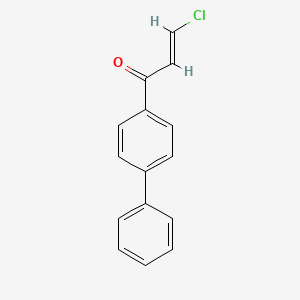
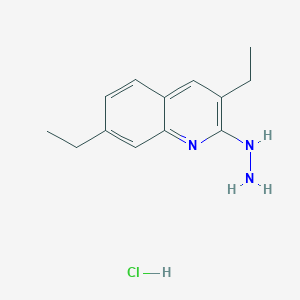
![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)

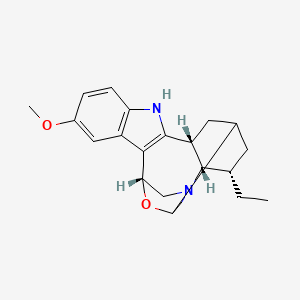
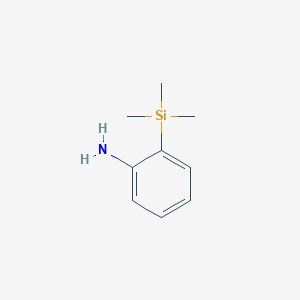
![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)
